Fmoc-NH-PEG12-CH2CH2COOH is a compound characterized by its unique structure and functionality, particularly as a polyethylene glycol (PEG)-based linker. This compound is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade specific proteins within cells. The full chemical name for Fmoc-NH-PEG12-CH2CH2COOH is 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontan-39-oic acid. It has a molecular weight of 839.96 g/mol and a CAS number of 1952360-91-6 .
Fmoc-NH-PEG12-CH2CH2COOH is classified as a PEG-based PROTAC linker. Its primary source is synthetic production through chemical processes that allow for the incorporation of the Fmoc (fluorenylmethyloxycarbonyl) protecting group and the PEG chain. This compound belongs to a broader category of bioconjugates used in drug development and peptide synthesis .
The synthesis of Fmoc-NH-PEG12-CH2CH2COOH typically involves several key steps:
The synthesis requires careful control of reaction conditions to ensure that the Fmoc protection remains intact until desired deprotection occurs during peptide synthesis or bioconjugation applications.
The molecular structure of Fmoc-NH-PEG12-CH2CH2COOH features:
The structural formula can be represented as:
The compound's InChIKey is JYNHRDJTWNEGJE-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
Fmoc-NH-PEG12-CH2CH2COOH participates in several key chemical reactions:
The reactions involving this compound typically require specific conditions to ensure high yields and purity of the final products.
Fmoc-NH-PEG12-CH2CH2COOH functions primarily within the context of PROTAC technology by linking two distinct ligands:
This dual binding leads to the recruitment of the ubiquitin-proteasome system, resulting in targeted protein degradation within cells .
The effectiveness of this mechanism relies on the structural integrity and flexibility provided by the PEG linker, allowing for optimal spatial orientation between the ligands.
These properties make it suitable for various research applications involving peptides and proteins .
Fmoc-NH-PEG12-CH2CH2COOH has several significant applications in scientific research:
Fmoc-NH-PEG₁₂-CH₂CH₂COOH is engineered as a heterobifunctional crosslinker for constructing proteolysis-targeting chimeras. Its molecular architecture comprises three functional domains: An N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group provides steric protection for the amine functionality during synthetic operations and enables controlled deprotection under mild basic conditions. The central polyethylene glycol spacer (12 ethylene oxide units) confers aqueous solubility (>100 mg/mL in dimethyl sulfoxide) and reduces aggregation of hydrophobic payloads [2] [5]. The C-terminal 3-carboxypropyl group facilitates target conjugation via carbodiimide-mediated amidation, critical for linking ubiquitin ligase ligands to protein-of-interest binders in proteolysis-targeting chimeras [1] [4].
The linker’s extended length (approximately 50 Å) is optimized for ternary complex formation in proteolysis-targeting chimeras, ensuring simultaneous engagement of target proteins and ubiquitin ligase machinery. This spatial separation minimizes steric clashes during ubiquitin transfer [4] [8]. The polyethylene glycol chain’s flexibility also enhances proteolysis-targeting chimeras cell permeability compared to rigid aromatic linkers, as confirmed by molecular dynamics simulations [7].
Table 1: Functional Domains of Fmoc-NH-PEG₁₂-CH₂CH₂COOH
Molecular Domain | Structural Feature | Function in Proteolysis-Targeting Chimera Synthesis |
---|---|---|
Fmoc group | 9-Fluorenylmethoxycarbonyl | Amine protection; base-labile deprotection |
Polyethylene glycol spacer | 12 ethylene oxide units (C₄₂H₆₅NO₁₆; MW 839.96) | Solubilization; reduced immunogenicity; conformational flexibility |
Terminal functionality | -CH₂CH₂COOH | Bioconjugation via amide bond formation |
Selective removal of the 9-fluorenylmethoxycarbonyl group is achieved under mildly basic conditions that preserve integrity of acid-labile proteolysis-targeting chimeras components. Deprotection kinetics follow pseudo-first-order behavior with piperidine (20% v/v in dimethylformamide) achieving >99% deprotection within 15 minutes at 25°C [2] [5]. This reaction proceeds through a dibenzofulvene-piperidine adduct mechanism, with the reaction progress monitorable by ultraviolet spectroscopy at 301 nm [3].
Notably, aqueous-compatible deprotection employs buffered solutions (pH 8.0–9.5) containing 0.1 M tris(2-carboxyethyl)phosphine hydrochloride to prevent oxidation side reactions. Under these conditions, deprotection efficiency remains >95% without precipitation, leveraging the polyethylene glycol spacer’s solvation properties [5] [8]. Temperature optimization studies reveal maximal efficiency at 15–30°C; elevated temperatures (>40°C) promote aspartimide formation when deprotecting peptide-conjugated linkers [3].
Table 2: Deprotection Conditions for Fmoc-NH-PEG₁₂-CH₂CH₂COOH
Deprotection Reagent | Concentration | Time (min) | Temperature (°C) | Efficiency (%) |
---|---|---|---|---|
Piperidine | 20% in dimethylformamide | 15 | 25 | >99 |
4-Methylpiperidine | 20% in dimethylformamide | 30 | 25 | 97 |
Ammonium hydroxide | 0.5 M in water | 120 | 25 | 85 |
Piperazine | 0.3 M in phosphate buffer | 40 | 30 | 92 |
Incorporation into solid-phase peptide synthesis workflows utilizes the linker’s C-terminal carboxyl for resin attachment and N-terminal 9-fluorenylmethoxycarbonyl protection for chain elongation. Coupling to 2-chlorotrityl chloride resin occurs via carboxyl activation with N,N-diisopropylethylamine in dichloromethane, achieving >95% loading efficiency as quantified by Fmoc-UV assays [3] [5]. During iterative synthesis, 9-fluorenylmethoxycarbonyl deprotection cycles exhibit accelerated kinetics compared to standard amino acids due to the polyethylene glycol chain’s solvation effects, reducing standard piperidine treatment from 20 to 7 minutes per cycle without significant diketopiperazine formation [5].
Critical to synthesis integrity is the linker’s suppression of aspartimide formation at sensitive sequences (e.g., Asp-Gly), where the polyethylene glycol environment reduces backbone acidification by 1–2 pH units compared to non-polyethylene glycol linkers. This allows synthesis of aggregation-prone sequences like β-amyloid (1–42) with 30% improved crude purity [3] [8]. Post-synthesis, the polyethylene glycol spacer enhances peptide solubility for high-performance liquid chromatography purification, reducing acetonitrile requirements in mobile phases by 15–20% [5].
The C-terminal carboxylic acid (pKₐ ≈ 4.2) undergoes activation for amide bond formation primarily via N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / N-hydroxysuccinimide or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate methodologies. Kinetic studies reveal 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate activation proceeds 5-fold faster than N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / N-hydroxysuccinimide in aqueous-dimethyl sulfoxide mixtures (4:1), with near-quantitative conversion within 5 minutes at 0°C [2] [6].
The polyethylene glycol spacer significantly suppresses diacylurea formation—a common side reaction during carbodiimide activation—by isolating the carboxyl group from the reaction center. This allows high-yield conjugation (>85%) to sterically demanding ligands like antibodies, as validated by liquid chromatography-mass spectrometry analysis of trastuzumab conjugates [6] [8]. For acid-sensitive payloads, alternative activation via pentafluorophenyl esters provides stable active species that react selectively with amines at pH 7.2–8.5 without racemization [3].
Table 3: Activation Reagents for Carboxyl Functionalization
Activation System | Optimal Solvent | Reaction Time (min) | Activation Byproducts | Conjugation Yield (%) |
---|---|---|---|---|
N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / N-hydroxysuccinimide | Dimethylformamide-water | 30 | Diacylurea, N-acylurea | 75–85 |
1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate / N,N-diisopropylethylamine | Dimethylformamide | 5 | Triazolone | 90–95 |
N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / hydroxybenzotriazole | Acetonitrile-water | 45 | Minimal diacylurea | 80–88 |
Pentafluorophenyl trifluoroacetate | Dichloromethane | 120 | None | >90 |
Monodisperse polyethylene glycol 12 synthesis employs iterative stepwise coupling of tetraethylene glycol units with purity monitoring at each elongation stage. High-performance liquid chromatography with evaporative light scattering detection confirms ≥97% homogeneity (C₁₂/C₁₃ oligomer ratio >300:1), critical for reproducible proteolysis-targeting chimera pharmacokinetics [4] [9]. This contrasts with polydisperse polyethylene glycol (polydispersity index = 1.02–1.08) from anionic ethylene oxide polymerization, which generates molecular weight distributions unsuitable for pharmaceutical applications [5] [8].
Stepwise synthesis proceeds through p-toluenesulfonyl activation of tetraethylene glycol, nucleophilic displacement by ethylene glycol monoanion, and chromatographic purification (silica gel, methanol/dichloromethane). Nuclear magnetic resonance characterization confirms structural fidelity at each step, with characteristic ethylene proton signals at δ 3.6–3.7 ppm and absence of end-group impurities [5] [9]. Mass spectrometry analysis of the final linker shows [M+H]⁺ at m/z 840.96 with no +44 Da satellites, confirming the absence of ethylene glycol contaminants [4] [7]. For large-scale production, simulated moving bed chromatography enables isolation of kilogram quantities with >99.5% purity, as required under current good manufacturing practice standards [5].
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5